

Application of 4-(Aminomethyl)benzamide Hydrochloride in the Synthesis of Radiolabeled Compounds

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Compound of Interest

Compound Name: 4-(Aminomethyl)benzamide
hydrochloride

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Introduction

4-(Aminomethyl)benzamide hydrochloride is a versatile bifunctional building block that holds significant potential in the synthesis of radiolabeled compounds for preclinical and clinical research. Its structure incorporates a primary amine and a benzamide moiety, making it an ideal scaffold for the development of targeted radiopharmaceuticals, particularly for molecular imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The benzamide group is a key pharmacophore in various biologically active molecules, including inhibitors of poly (ADP-ribose) polymerase (PARP), which are crucial targets in oncology. The aminomethyl group provides a convenient handle for conjugation to other molecular fragments, enabling the construction of complex precursors for radiolabeling.

This document provides detailed application notes and protocols for the use of **4-(Aminomethyl)benzamide hydrochloride** in the synthesis of radiolabeled imaging agents. The focus is on the preparation of a precursor molecule suitable for radiohalogenation and its subsequent conversion into a final radiolabeled compound.

Data Presentation

The following table summarizes typical quantitative data obtained in the synthesis of related radiolabeled benzamide derivatives, providing a benchmark for expected outcomes.

Parameter	Target Value	Method of Analysis	Reference
Radiochemical Yield	3-73.3% (decay-corrected)	Radio-HPLC	[1] [2]
Radiochemical Purity	>98%	Radio-HPLC	[2] [3]
Specific Activity	28 - 1200 Ci/mmol (1.04 - 44.4 TBq/mmol)	Radio-HPLC	[1] [3]
Molar Activity	28 GBq/μmol	Radio-HPLC	[3] [4]

Experimental Protocols

This section details the methodologies for the synthesis of a radiolabeling precursor from **4-(Aminomethyl)benzamide hydrochloride** and its subsequent radioiodination.

Protocol 1: Synthesis of a Stannylated Precursor for Radioiodination

This protocol describes a multi-step synthesis to prepare a tributylstannyl-functionalized benzamide derivative, which can then be used for radioiodination.

Materials and Equipment:

- **4-(Aminomethyl)benzamide hydrochloride**
- 3-Iodobenzoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)

- Anhydrous N,N-Dimethylformamide (DMF)
- Bis(tributyltin)
- Tetrakis(triphenylphosphine)palladium(0)
- Anhydrous Toluene
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer with heating
- Rotary evaporator
- Flash chromatography system
- High-performance liquid chromatography (HPLC) system with UV detector
- Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

- Amide Coupling:
 - To a solution of 3-iodobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
 - Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
 - In a separate flask, dissolve **4-(Aminomethyl)benzamide hydrochloride** (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).
 - Add the 4-(Aminomethyl)benzamide solution to the activated 3-iodobenzoic acid mixture.
 - Stir the reaction mixture at room temperature overnight.
 - Remove the solvent under reduced pressure.

- Purify the crude product by flash chromatography on silica gel to obtain N-((4-carbamoylbenzyl)carbamoyl)phenyl)-3-iodobenzamide.
- Stannylation:
 - Dissolve the purified iodinated intermediate (1.0 eq) in anhydrous toluene.
 - Add bis(tributyltin) (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the solution.
 - Heat the reaction mixture at 110 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Purify the crude product by flash chromatography on silica gel to yield the tributylstannyl precursor.
 - Confirm the structure and purity of the precursor by HPLC, MS, and NMR.

Protocol 2: Radioiodination of the Stannylated Precursor

This protocol describes the electrophilic radioiodination of the stannylated precursor using $[^{123}\text{I}]\text{NaI}$ or $[^{125}\text{I}]\text{NaI}$.[\[1\]](#)

Materials and Equipment:

- Stannylated precursor from Protocol 1
- $[^{123}\text{I}]\text{NaI}$ or $[^{125}\text{I}]\text{NaI}$ in 0.1 M NaOH
- Chloramine-T
- Sodium metabisulfite
- Phosphate buffered saline (PBS)

- C18 solid-phase extraction (SPE) cartridge
- Ethanol
- Deionized water
- Radio-HPLC system with a gamma detector

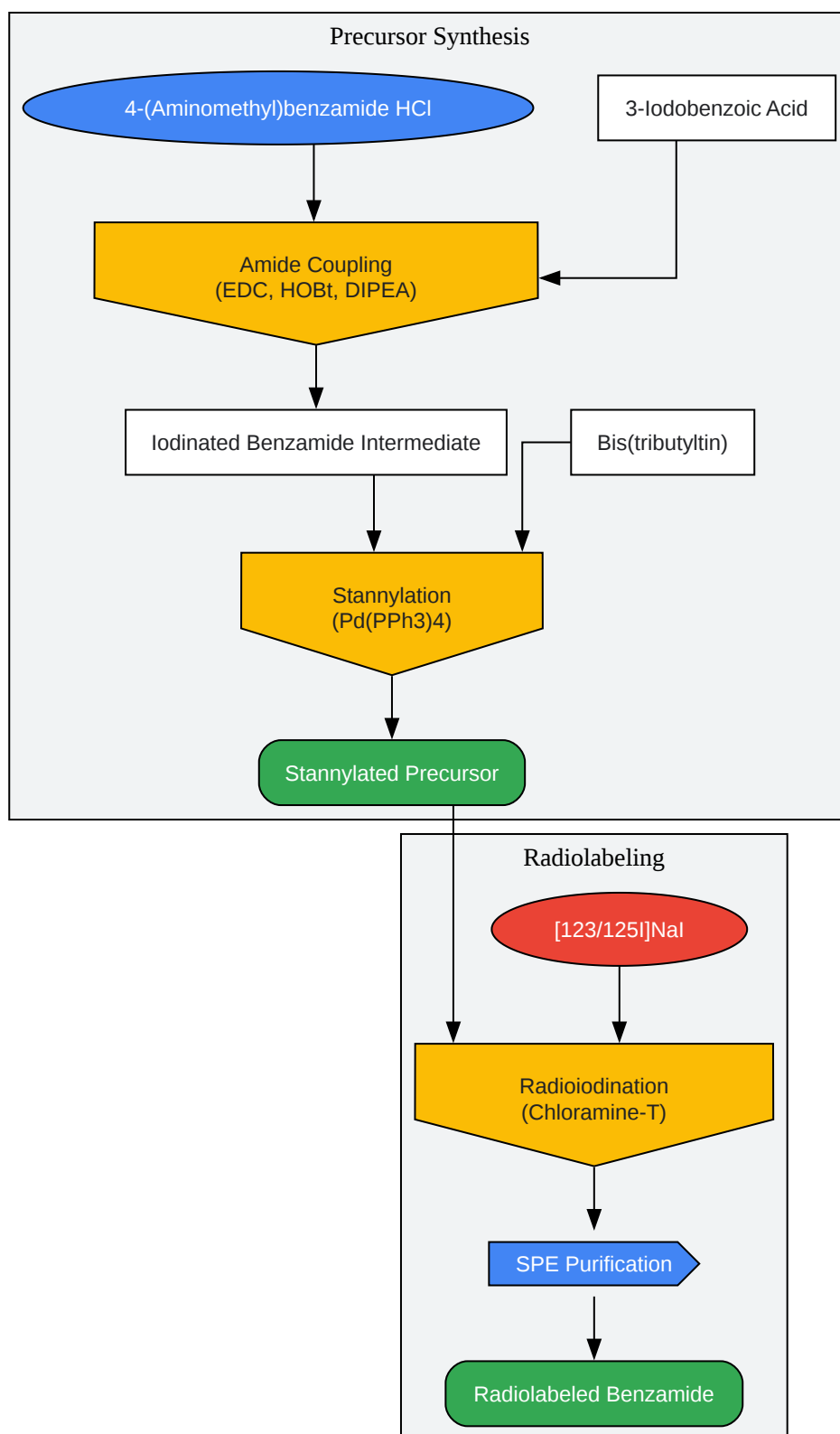
Procedure:

- Radioiodination Reaction:
 - To a shielded vial containing the stannylated precursor (1-2 mg) dissolved in a minimal amount of ethanol, add [^{123}I]NaI or [^{125}I]NaI.
 - Initiate the reaction by adding an aqueous solution of Chloramine-T (1-2 mg/mL).
 - Let the reaction proceed at room temperature for 5-10 minutes with gentle agitation.
 - Quench the reaction by adding an aqueous solution of sodium metabisulfite.
- Purification:
 - Dilute the reaction mixture with deionized water.
 - Activate a C18 SPE cartridge by washing with ethanol followed by deionized water.
 - Load the diluted reaction mixture onto the activated C18 SPE cartridge.
 - Wash the cartridge with deionized water to remove unreacted radioiodine and other hydrophilic impurities.
 - Elute the desired radiolabeled benzamide with ethanol.
- Quality Control:
 - Analyze the final product using a radio-HPLC system to determine the radiochemical yield and purity.

- The final product should be formulated in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.

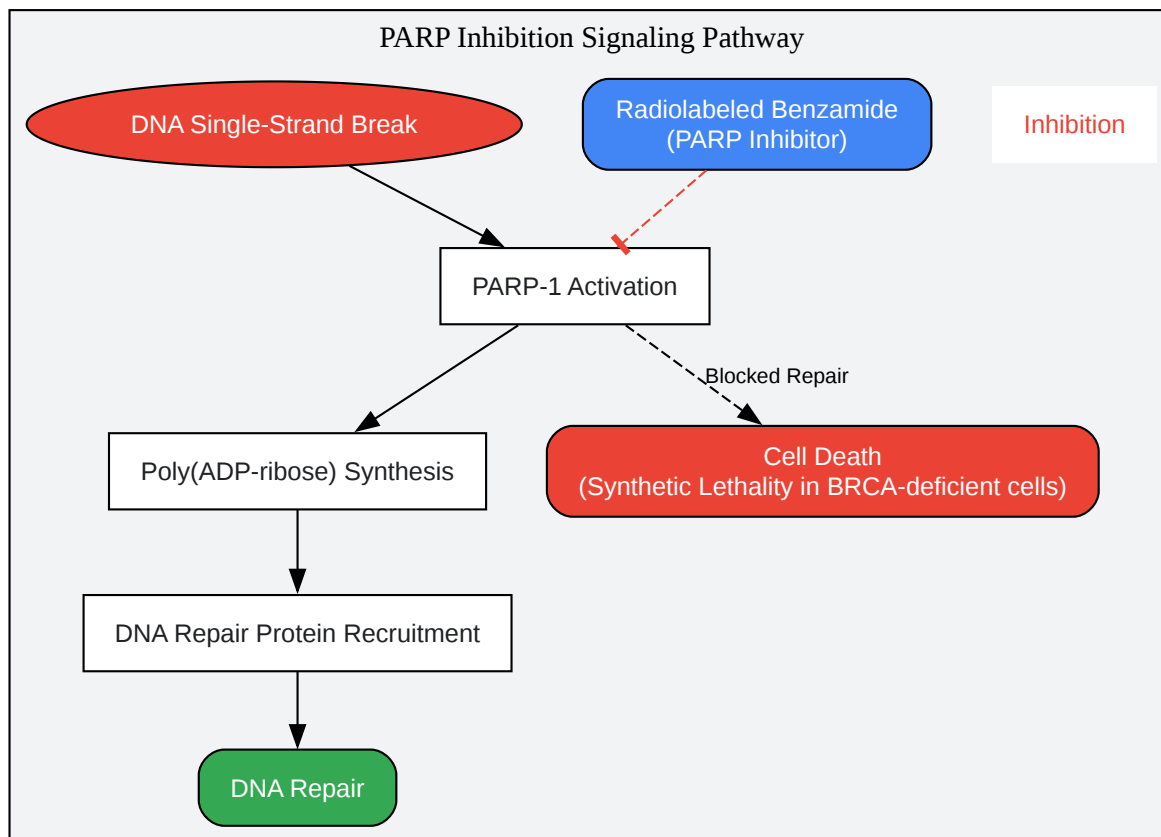
Visualizations

The following diagrams illustrate the key workflows and signaling pathways relevant to the application of radiolabeled benzamides.



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Caption: Synthetic workflow for a radiolabeled benzamide.



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Caption: Mechanism of PARP inhibition by benzamide derivatives.

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